Cas no 1214342-37-6 (2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid)

2-Amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid is a fluorinated pyridine derivative with a carboxylic acid functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the 2-fluorophenyl substituent and amino-carboxylic acid moiety, enhance its utility in designing bioactive compounds, particularly in medicinal chemistry for drug discovery. The fluorine atom contributes to improved metabolic stability and binding affinity in target molecules. This compound is valued for its high purity and consistent performance in coupling reactions, cyclizations, and other transformations. Its well-defined chemical properties facilitate precise modifications, supporting research in developing novel therapeutics and specialty chemicals.
2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid structure
1214342-37-6 structure
Product name:2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid
CAS No:1214342-37-6
MF:C12H9N2O2F
Molecular Weight:232.21
CID:2617584
PubChem ID:46314196

2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid
    • DTXSID40673439
    • 1214342-37-6
    • 2-AMINO-5-(2-FLUOROPHENYL)ISONICOTINIC ACID
    • MFCD14701143
    • インチ: InChI=1S/C12H9FN2O2/c13-10-4-2-1-3-7(10)9-6-15-11(14)5-8(9)12(16)17/h1-6H,(H2,14,15)(H,16,17)
    • InChIKey: WRLXFYMTMVYHGD-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 232.06480570Da
  • 同位素质量: 232.06480570Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 288
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.2Ų
  • XLogP3: 1.8

2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A022003967-250mg
2-Amino-5-(2-fluorophenyl)isonicotinic acid
1214342-37-6 97%
250mg
$720.80 2023-09-04
Alichem
A022003967-500mg
2-Amino-5-(2-fluorophenyl)isonicotinic acid
1214342-37-6 97%
500mg
$1029.00 2023-09-04
Alichem
A022003967-1g
2-Amino-5-(2-fluorophenyl)isonicotinic acid
1214342-37-6 97%
1g
$1612.80 2023-09-04

2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid 関連文献

2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acidに関する追加情報

Introduction to 2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic Acid (CAS No. 1214342-37-6)

2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid, with the CAS number 1214342-37-6, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic compound features a pyridine core substituted with an amino group at the 2-position, a fluoro phenyl group at the 5-position, and a carboxylic acid moiety at the 4-position. Its unique structural configuration makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The< strong>fluorophenyl group is a key structural feature that imparts specific electronic and steric properties to the molecule. Fluorine atoms are known for their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. In recent years, there has been growing interest in incorporating fluorinated aromatic rings into pharmaceuticals due to their potential to enhance drug efficacy and reduce side effects. The presence of the< strong>fluorophenyl group in 2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid suggests that this compound could be a valuable building block for designing next-generation therapeutics.

The< strong>pyridine core is another critical component of this compound, providing a stable aromatic system that can interact with biological targets through hydrogen bonding and other non-covalent interactions. Pyridine derivatives are widely used in pharmaceuticals due to their versatility and ability to form complex molecular structures. The specific substitution pattern in 2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid allows for further functionalization, enabling chemists to tailor the molecule for specific biological activities.

The< strong>carboxylic acid group at the 4-position of the pyridine ring adds another layer of reactivity to the molecule. Carboxylic acids are versatile functional groups that can participate in various chemical reactions, including esterification, amidation, and coupling reactions. These reactions are commonly used in drug synthesis to introduce different pharmacophores or to modify existing ones. The carboxylic acid moiety in 2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid provides a handle for further chemical modifications, making it a valuable intermediate in medicinal chemistry.

In recent years, there has been significant research focused on developing novel small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play crucial roles in many biological processes and are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. Small-molecule inhibitors designed to disrupt PPIs have shown great promise as therapeutic agents. The structural features of 2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid make it a potential candidate for designing PPI inhibitors.

One of the most exciting areas of research involving this compound is its application in kinase inhibition. Kinases are enzymes that play essential roles in cell signaling pathways and are frequently dysregulated in various diseases, particularly cancer. Inhibiting kinases has become a major focus of drug discovery efforts over the past few decades. The pyridine core and the< strong>fluorophenyl group of 2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid suggest that it could be used to develop kinase inhibitors with improved selectivity and potency.

The< strong>amino group at the 2-position of the pyridine ring provides another opportunity for further functionalization. Amino groups can be used to form amides, ureas, or other nitrogen-containing heterocycles, which are common motifs in many bioactive molecules. By incorporating this compound into drug design strategies, researchers can explore new chemical space and potentially discover novel therapeutic agents with unique mechanisms of action.

The synthesis of 2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization reactions. The availability of high-quality starting materials and well-established synthetic protocols is crucial for producing this compound on a scalable basis.

In conclusion, 2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid (CAS No. 1214342-37-6) is a versatile intermediate with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable building block for designing novel therapeutic agents targeting various diseases, particularly cancer and inflammatory disorders. Continued research into this compound is expected to yield new insights into its biological activities and applications in medicine.

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